molecular formula C15H10N2O5 B1347222 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-83-4

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1347222
CAS No.: 30777-83-4
M. Wt: 298.25 g/mol
InChI Key: UCMHYRMMWUXXTF-UHFFFAOYSA-N
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Description

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS Registry Number: 30777-83-4 ) is a chemical compound with the molecular formula C15H10N2O5 and a molecular weight of 298.25 g/mol . It is a derivative of isoindole-1,3(2H)-dione, more commonly known as phthalimide. The phthalimide moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. A significant body of research has demonstrated that isoindole-1,3-dione derivatives exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities . Furthermore, this class of compounds is of great interest in the development of potential treatments for neurodegenerative diseases such as Alzheimer's, with some derivatives acting as cholinesterase inhibitors and multifunctional anti-Alzheimer agents . In synthetic chemistry, this compound serves as a valuable protected intermediate. The 2-nitrobenzyl group attached via an ether oxygen to the phthalimide nitrogen can function as a protecting group. Such protected phthalimide derivatives are key building blocks in complex organic syntheses, including the preparation of other biologically active molecules . Processes for preparing various isoindoline-1,3-dione compounds are well-established, highlighting their importance in chemical research and drug discovery . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before handling this compound.

Properties

IUPAC Name

2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHYRMMWUXXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321264
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30777-83-4
Record name NSC372537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-nitrobenzyloxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-nitrobenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
  • CAS No.: 30777-83-4
  • Molecular Formula : C₁₅H₁₀N₂O₅
  • Molecular Weight : 298.255 g/mol
  • Synonyms: Phthalimide, N-[(o-nitrobenzyl)oxy]- (8CI); NSC 372537 .

Synthesis :
The compound is synthesized via nucleophilic substitution reactions. A key route involves reacting the potassium salt of 1H-isoindole-1,3(2H)-dione with 2-nitrobenzyl bromide in DMF, catalyzed by dibenzo-24-crown-8 ether, achieving yields up to 99% under optimized conditions . Computational analysis of synthetic pathways suggests high feasibility for scalable production .

Its nitrobenzyloxy group may enhance bioavailability or target-specific interactions .

The compound belongs to the isoindole-1,3-dione family, where substituents dictate physicochemical and functional properties. Below is a comparative analysis with structurally analogous derivatives:

Structural and Functional Group Variations
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3-dione 2-Nitrobenzyloxy C₁₅H₁₀N₂O₅ 298.255 High-yield synthesis; potential pharmaceutical intermediate
2-(3-Nitrobenzyl)-1H-isoindole-1,3-dione 3-Nitrobenzyl C₁₅H₁₀N₂O₄ 282.255 Synthetic routes emphasize nitro positional isomerism; no reported bioactivity
2-(2-Phenylethyl)-1H-isoindole-1,3-dione 2-Phenylethyl C₁₆H₁₃NO₂ 251.28 Potent anticonvulsant (ED₅₀ = 23.8 mg/kg in MES model); Na⁺ channel modulation via molecular docking
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3-dione Silsesquioxanylpropyl Polymer N/A Soluble polysilsesquioxane precursor; green synthesis (solvent-free)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3-dione PEG-like chain C₁₄H₁₇NO₅ 279.29 Drug delivery applications; enhances solubility of hydrophobic APIs
2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3-dione 2,4-Dinitrophenoxy C₁₄H₇N₃O₇ 329.22 High electron-withdrawing capacity; used in explosives research
Key Comparative Insights
  • Electron-Withdrawing vs. Hydrophobic Groups :

    • Nitro-substituted derivatives (e.g., 2-nitrobenzyloxy, 3-nitrobenzyl) exhibit enhanced electrophilicity, favoring interactions with biological targets (e.g., enzyme active sites) .
    • Hydrophobic groups (e.g., phenylethyl) improve blood-brain barrier penetration, as seen in anticonvulsant activity .
  • Synthetic Complexity :

    • Silsesquioxane derivatives require hydrolytic polycondensation under green conditions, contrasting with the nucleophilic substitution used for nitrobenzyloxy analogs .
    • PEGylated derivatives involve multi-step etherification, emphasizing solubility over reactivity .
  • Biological Activity :

    • Anticonvulsant activity in 2-phenylethyl derivatives correlates with Na⁺ channel binding (docking score: -9.2 kcal/mol), while nitrobenzyloxy analogs lack direct docking data .
    • Nitro positional isomerism (2-nitro vs. 3-nitro) may alter metabolic stability or toxicity, though comparative studies are absent in the evidence .
Data Table: Structural and Functional Comparison
Property 2-[(2-Nitrobenzyl)oxy] Derivative 2-(3-Nitrobenzyl) Derivative 2-Phenylethyl Derivative Silsesquioxanylpropyl Derivative
Electron-Withdrawing Group Yes (ortho-nitro) Yes (meta-nitro) No No
LogP (Predicted) ~2.1 ~1.9 ~3.2 Polymer (N/A)
Bioactivity Not reported Not reported Anticonvulsant None (material science)
Synthetic Yield Up to 99% Not specified 76% (literature) >90% (green synthesis)

Biological Activity

Overview

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a synthetic compound with the molecular formula C15H10N2O5C_{15}H_{10}N_{2}O_{5}. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a nitrobenzyl group attached to an isoindole dione core, which contributes to its reactivity and biological interactions.

The compound is known to interact with various enzymes and proteins, influencing biochemical pathways. Notably, it has been observed to affect oxidative stress responses by modulating enzyme activities involved in these processes. The interactions are primarily characterized by covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

Research indicates that this compound can influence cell function through several mechanisms:

  • Gene Expression : It modulates the expression of genes associated with apoptosis and cell proliferation.
  • Cell Signaling : The compound may alter signaling pathways that regulate cellular metabolism and growth.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential antimicrobial and anticancer activities. In vitro tests have shown significant effects against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. For instance, derivatives of isoindoline-1,3-dione have demonstrated promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative disease therapies .

Inhibitory Activity

The inhibitory activity of this compound against AChE was assessed using Ellman's method. The IC50 values for various derivatives ranged from 0.9 to 19.5 μM for AChE inhibition, indicating significant potential for further development in treating Alzheimer's disease .

Case Studies

Several studies have explored the biological activity of this compound:

  • Neurodegenerative Disease Research :
    • A series of derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. The most promising derivative showed an IC50 value of 1.12 μM against AChE, suggesting strong potential for therapeutic applications in Alzheimer's disease .
  • Anticancer Activity :
    • In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

Compound NameStructure SimilarityNotable Activity
2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dioneSimilar core structureModerate AChE inhibition
2-[(2-nitrophenyl)methoxy]isoindole-1,3-dioneDifferent substituentAntimicrobial properties

The unique nitrobenzyl substituent in this compound enhances its reactivity and biological effectiveness compared to other isoindole derivatives.

Q & A

Q. Q1. What are the established synthetic routes for 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of phthalimide derivatives with 2-nitrobenzyl bromide under alkaline conditions. For example, analogous methods for isoindole-diones involve refluxing in aprotic solvents (e.g., DMF) with K₂CO₃ as a base. Yield optimization requires controlled temperature (80–100°C) and stoichiometric excess of the nitrobenzyl halide (1.2–1.5 eq). Impurities like unreacted phthalimide are removed via column chromatography (silica gel, ethyl acetate/hexane). Similar protocols for related compounds achieved yields of 60–85% .

Q. Q2. How can crystallographic data resolve structural ambiguities in isoindole-dione derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and nitrobenzyl orientation. For instance, SCXRD analysis of 2-(2-methoxyphenyl)-isoindole-dione revealed planarity deviations in the benzene ring (torsion angle: 8.2°) and hydrogen bonding patterns stabilizing the crystal lattice. Polymorph identification (e.g., monoclinic vs. orthorhombic) requires slow evaporation of saturated solutions in dichloromethane .

Advanced Research Questions

Q. Q3. How does the nitro group’s electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing nature activates the benzyl position for nucleophilic attack. Comparative studies with methoxy or methyl substituents (e.g., ) show lower reactivity due to electron-donating effects. Kinetic assays using ¹H NMR to track substitution rates in DMSO-d₆ reveal a 3× faster reaction for nitro-substituted derivatives versus methoxy analogs. Computational modeling (DFT) can further predict charge distribution at the reaction site .

Q. Q4. What strategies mitigate degradation of isoindole-diones under hydrolytic or thermal stress?

Methodological Answer: Degradation pathways involve hydrolysis of the imide ring or nitro group reduction. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring shows that lyophilization or formulation in anhydrous matrices (e.g., PEG) reduces hydrolysis by >50%. For thermal stability, thermogravimetric analysis (TGA) of related compounds (e.g., 2-ethyl derivatives) indicates decomposition onset at ~220°C, suggesting inert atmospheres (N₂) are critical during high-temperature reactions .

Q. Q5. How can NMR spectroscopy distinguish between regioisomers in nitrobenzyl-substituted isoindole-diones?

Methodological Answer: ¹H-¹³C HSQC and NOESY experiments resolve regiochemical ambiguities. For example, in 2-[(2-nitrobenzyl)oxy] derivatives, the benzylic CH₂ protons show distinct coupling patterns (δ 4.8–5.2 ppm, J = 12–14 Hz) and NOE correlations with aromatic protons. ¹⁵N NMR can further confirm nitro group positioning via nitrogen chemical shifts (δ −20 to −30 ppm for nitro groups in ortho positions) .

Data Contradictions and Validation

Q. Q6. How to reconcile discrepancies in reported melting points for structurally similar isoindole-diones?

Methodological Answer: Variations in melting points (e.g., 180–190°C) often arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N₂ flow identifies endothermic peaks corresponding to polymorph transitions. PXRD patterns (e.g., 2θ = 12.5°, 17.8°) should be cross-referenced with SCXRD data to validate purity .

Q. Q7. What analytical methods validate the absence of genotoxic impurities in nitro-containing isoindole-diones?

Methodological Answer: LC-MS/MS with a limit of detection (LOD) < 0.1% is used to screen for nitroso or amine byproducts (e.g., from nitro group reduction). Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100 assess mutagenicity. For example, analogs like 2-(2,6-dioxopiperidinyl)-isoindole-diones showed no mutagenic activity at 500 μg/plate .

Biological and Material Applications

Q. Q8. What in vitro assays evaluate the compound’s potential as a protease inhibitor or antiviral agent?

Methodological Answer: Enzyme inhibition assays (e.g., SARS-CoV-2 Mpro or HIV-1 protease) use fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure IC₅₀. For antiviral activity, plaque reduction neutralization tests (PRNT) in Vero E6 cells with EC₅₀ calculations are standard. Thiol-containing derivatives (e.g., ) showed enhanced binding via covalent interactions with catalytic cysteine residues .

Q. Q9. How does the nitrobenzyl group influence photophysical properties in polymer matrices?

Methodological Answer: UV-Vis spectroscopy (λmax 320–350 nm) and fluorescence quenching studies in polyimide films reveal that nitro groups reduce quantum yields (Φ < 0.1) due to intersystem crossing. Time-resolved fluorescence decay assays (ns-μs range) quantify triplet-state lifetimes, which correlate with oxygen scavenging efficiency in materials science applications .

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